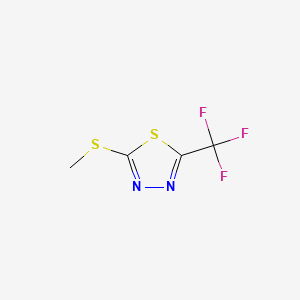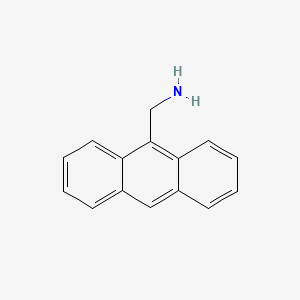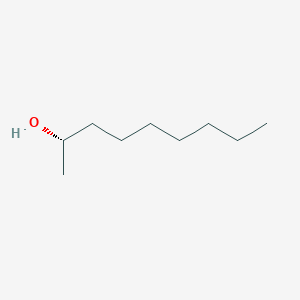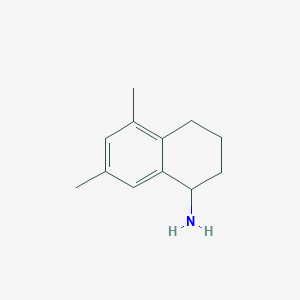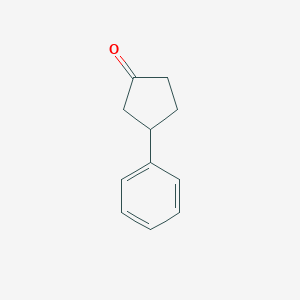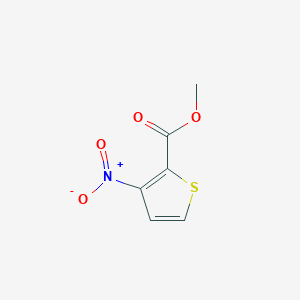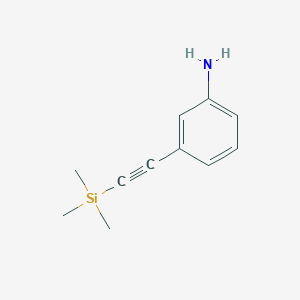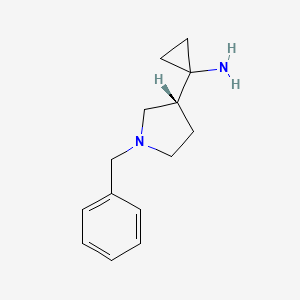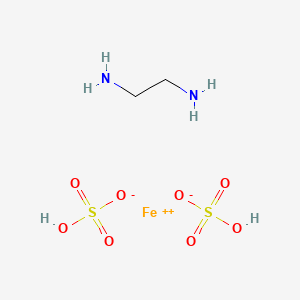
Iron(2+) ethylenediammonium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+) ethylenediammonium sulphate is a coordination compound that combines ethane-1,2-diamine, hydrogen sulfate, and iron(2+). . Hydrogen sulfate is a common anion derived from sulfuric acid, and iron(2+) is the ferrous ion, a common oxidation state of iron in various compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethane-1,2-diamine is typically synthesized by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . The reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by adding sodium hydroxide and can then be recovered by rectification .
Hydrogen sulfate can be obtained by reacting sulfuric acid with a base, such as sodium hydroxide, to form sodium hydrogen sulfate, which can then be used in further reactions.
Iron(2+) can be prepared by reducing iron(3+) compounds with reducing agents like hydrogen gas or carbon monoxide.
Industrial Production Methods
Industrial production of ethane-1,2-diamine involves the reaction of ethanolamine with ammonia . This method is preferred due to its efficiency and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+) ethylenediammonium sulphate undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: Ethane-1,2-diamine can participate in substitution reactions where its amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Halogenated compounds, acids.
Major Products
Oxidation: Iron(3+) compounds.
Reduction: Iron(2+) compounds.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Wissenschaftliche Forschungsanwendungen
Iron(2+) ethylenediammonium sulphate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biological systems as a metal chelator.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+) involves its ability to form coordination complexes with metal ions. The ethane-1,2-diamine acts as a bidentate ligand, binding to metal ions through its two amine groups. This interaction can influence the reactivity and stability of the metal ions, making them useful in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.
1,3-Diaminopropane: Has a similar structure but with the amine groups separated by three carbon atoms.
Ethylenedinitramine: Contains nitro groups instead of amine groups.
Uniqueness
Iron(2+) ethylenediammonium sulphate is unique due to its combination of ethane-1,2-diamine, hydrogen sulfate, and iron(2+), which provides distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
63589-59-3 |
|---|---|
Molekularformel |
C2H10FeN2O8S2 |
Molekulargewicht |
310.1 g/mol |
IUPAC-Name |
ethane-1,2-diamine;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |
InChI-Schlüssel |
KLLMHEWAYVXMSW-UHFFFAOYSA-L |
SMILES |
C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Kanonische SMILES |
C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


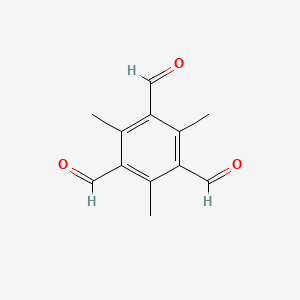
![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)
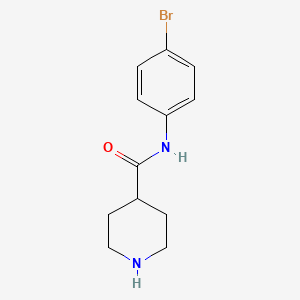

![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)
